molecular formula C18H16N2O3 B6125201 2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone

2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B6125201
M. Wt: 308.3 g/mol
InChI Key: HCRGAVLYPBSJQE-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that has been widely used in scientific research due to its potential as a selective antagonist of the ionotropic glutamate receptor.

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis Techniques : The quinazoline skeleton, including derivatives like 2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone, is a crucial building block for preparing numerous alkaloids and biologically active substances. Various methods have been developed for synthesizing quinazolinone derivatives, including polyphosphoric acid-induced cyclization and reactions with carboxylic acids for structural modification (Ivanov, 2006), (Ivanov, Nikolova, Kochovska, Statkova-Abeghe, 2006).

  • Advanced Synthesis Methods : Recent advances in synthesis methods have expanded the applications of 4(3H)-quinazolinone derivatives in areas like antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory treatments (He, Li, Chen, Xiao‐Feng Wu, 2014).

Medicinal Chemistry and Pharmacology

  • Antitumor Activity : Novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally similar to the queried compound, have been synthesized and evaluated for in vitro antitumor activity. Some of these compounds demonstrated significant broad-spectrum antitumor activity, highlighting the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).

  • Antioxidant Properties : The antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been studied, revealing that specific structural modifications can significantly enhance their antioxidant activities. This suggests potential applications in oxidative stress-related diseases (Mravljak, Slavec, Hrast, Sova, 2021).

Chemical Properties and Applications

  • Regioselective Synthesis : The regioselective synthesis of quinazolinone derivatives, including N(3)- and O-acylmethyl derivatives, has been explored. This research contributes to understanding the chemical properties and potential applications in various fields (Burbulienė, Mažeikaitė, Vainilavicius, 2008).

  • Green Chemistry Approaches : Innovations in green chemistry have led to more sustainable and efficient methods for synthesizing quinazolinone derivatives, which is crucial for environmental sustainability and industrial scalability (Komar et al., 2020).

properties

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-9-7-12(11-16(15)23-2)8-10-17-19-14-6-4-3-5-13(14)18(21)20-17/h3-11H,1-2H3,(H,19,20,21)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRGAVLYPBSJQE-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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